

Amphotericin B trihydrate discovery and origin from Streptomyces nodosus

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The Discovery and Microbial Origin of Amphotericin B: A Technical Guide

An in-depth exploration of the discovery, biosynthesis, and production of the pivotal antifungal agent, Amphotericin B, from its natural source, Streptomyces nodosus. This guide is intended for researchers, scientists, and drug development professionals.

Amphotericin B, a cornerstone in the treatment of systemic fungal infections, is a polyene macrolide antibiotic produced by the filamentous bacterium Streptomyces nodosus.[1][2] Its discovery in the 1950s marked a significant breakthrough in combating life-threatening mycoses, and it remains a critical therapeutic agent to this day.[3][4] This technical guide delves into the discovery of Amphotericin B, its origin from Streptomyces nodosus, and the scientific methodologies behind its production and purification.

Discovery and Origin

Amphotericin B was first isolated in 1955 from a soil sample collected near the Orinoco River in Venezuela by researchers at the Squibb Institute for Medical Research.[3] The producing microorganism was identified as a novel species of Actinomycetes and named Streptomyces nodosus.[4][5] The initial in vitro studies revealed its potent antifungal activity against a broad spectrum of yeasts and filamentous fungi.[4]



Biosynthesis of Amphotericin B in Streptomyces nodosus

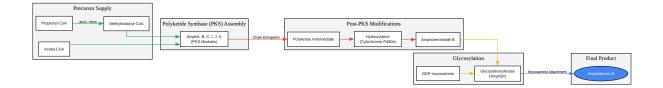
The biosynthesis of Amphotericin B in S. nodosus is a complex process orchestrated by a large polyketide synthase (PKS) gene cluster.[6][7] The macrolactone ring of Amphotericin B is assembled from acetate and propionate precursors, specifically acetyl-CoA, malonyl-CoA, and methylmalonyl-CoA.[8][9] The biosynthetic gene cluster, spanning approximately 135 kb, contains the genes for the PKS modules, as well as genes responsible for post-PKS modifications, transport, and regulation.[6]

Key Biosynthetic Steps:

- Polyketide Chain Assembly: Six large PKS enzymes catalyze the sequential condensation of acetyl-CoA and malonyl-CoA units to form the polyketide backbone.
- Post-PKS Modifications: Following the synthesis of the polyketide chain, a series of enzymatic modifications occur, including hydroxylations catalyzed by cytochrome P450 enzymes.[7]
- Mycosamine Attachment: The sugar moiety, mycosamine, is synthesized and attached to the macrolactone ring, a crucial step for the compound's biological activity.

The intricate biosynthesis pathway offers opportunities for genetic engineering to create novel Amphotericin B analogs with improved therapeutic profiles, such as reduced toxicity.[9][10]





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Simplified overview of the Amphotericin B biosynthesis pathway.

Production of Amphotericin B

The industrial production of Amphotericin B relies on the submerged fermentation of Streptomyces nodosus.[2] Optimization of fermentation parameters is crucial for maximizing the yield and purity of the final product.

Quantitative Data on Amphotericin B Production

The yield of Amphotericin B can vary significantly depending on the strain of S. nodosus, fermentation conditions, and media composition. The following table summarizes reported production yields from various studies.



| S. nodosus Strain | Fermentation Scale | Key Optimization Strategy | Amphotericin B Titer | Reference |
|---------------------------|-----------------------|--|-------------------------|-----------|
| Selected Strain | Defined Medium | - | 3,500 μg/mL | [11] |
| ZJB2016050 | Shake Flask | Baseline | 5.16 g/L | [6] |
| VMR4A (modified) | Shake Flask | Combinatorial gene overexpression | 6.58 g/L | [6] |
| ZJB2016050 | Shake Flask | Addition of precursors and metabolites | - | [1] |
| ZJB2016050 | Bioreactor | pH staged control (pH 7.0) | 12.66 g/L | [1] |
| ΔPKS5 mutant | Shake Flask | Gene deletion and overexpression | 7.06 g/L | [8] |
| Genetically Engineered | 5 L Bioreactor | - | 15.6 g/L | [8] |
| ZJB2016050 | 50-ton Bioreactor | - | 9.73 mg/g | [2] |
| ATCC14899 | 50-ton Bioreactor | - | 7.5 mg/g | [2] |

Experimental Protocols Fermentation of Streptomyces nodosus

The following protocol is a generalized procedure for the fermentation of S. nodosus for Amphotericin B production, based on common practices described in the literature.[1][2][12]

- Seed Culture Preparation:
 - Inoculate a suitable seed culture medium (e.g., GYM medium) with spores of S. nodosus.
 - Incubate at 25-30°C with agitation (150-250 rpm) for 40-72 hours.[12]

Foundational & Exploratory

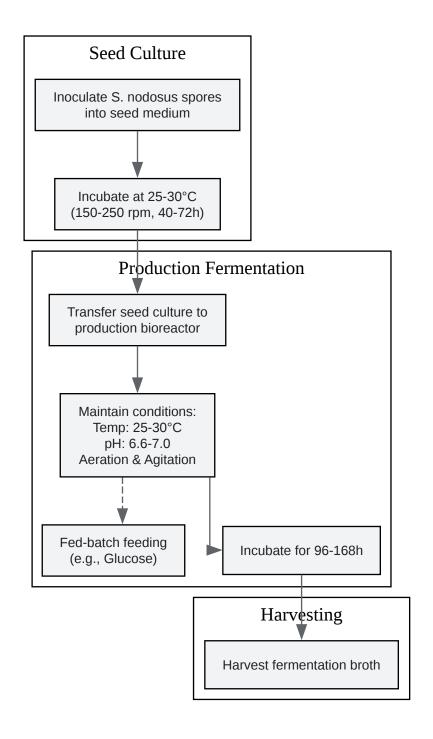




• Production Fermentation:

- Transfer the seed culture to a larger production bioreactor containing the fermentation medium.
- Maintain the temperature at 25-30°C and the pH between 6.6 and 7.0.[1][2] The pH can be controlled using ammonium hydroxide.[2]
- Provide adequate aeration and agitation. For a 50-ton bioreactor, a ventilation volume of 1800 m³/h and a rotational speed of 100-200 rpm have been reported.[2]
- Fed-batch strategies are often employed, with the addition of a carbon source like glucose at specific time points (e.g., 30, 50, and 70 hours).
- The fermentation is typically carried out for 96 to 168 hours.[12]





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General workflow for the fermentation of *Streptomyces nodosus*.

Isolation and Purification of Amphotericin B

The recovery and purification of Amphotericin B from the fermentation broth is a multi-step process.[2][10][13]



- Mycelial Extraction:
 - Separate the mycelia from the fermentation broth by centrifugation or filtration.
 - Dry the collected wet mycelium.[2]
 - Extract the dried mycelium with a suitable organic solvent, such as methanol or acetone.
 [2][13]
- Purification:
 - The crude extract can be further purified using techniques like countercurrent distribution or chromatography.[11]
 - One patented method involves suspending the crude Amphotericin B in acetone or methanol saturated with sodium iodide or sodium thiocyanate to increase its solubility.[13]
 - The solubilized Amphotericin B is then precipitated from the extract.[13]
- Crystallization:
 - The purified Amphotericin B can be crystallized to obtain a high-purity product.[2] This may involve dissolving the purified compound in a solvent mixture (e.g., N,Ndimethylformamide, methanol, and water) and inducing crystallization by heating.[13]

Analytical Methods

- High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for the quantitative analysis of Amphotericin B in fermentation broths and purified samples.[12]
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is employed for the identification and quantification of Amphotericin B and related metabolites, providing a detailed analysis of the metabolic profile during fermentation.[6]
- Raman Microspectroscopy: This technique has been used for the in situ detection of Amphotericin B within living S. nodosus hyphae.[14]

Conclusion



The discovery of Amphotericin B from Streptomyces nodosus revolutionized the treatment of fungal diseases. Over the decades, extensive research has led to a deep understanding of its biosynthesis and has enabled significant improvements in its production through strain improvement and fermentation optimization. The ongoing exploration of the biosynthetic pathway holds the promise of developing novel, less toxic, and more effective Amphotericin B derivatives, ensuring its continued importance in the antifungal armamentarium.

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